Methyl 3,4-xylylphosphorothioate (7CI)

Description

Methyl 3,4-dihydroxybenz (MDHB) is a small-molecule compound derived from traditional herbal extracts, recognized for its neuroprotective and neurogenic properties. Studies demonstrate its ability to promote neural stem cell (NSC) differentiation into cholinergic neurons, which are critical for memory and learning functions, particularly in neurodegenerative disorders like Alzheimer’s disease (AD) . MDHB achieves this by modulating key signaling pathways, including the PI3K/AKT/GSK3β axis and β-catenin degradation, thereby influencing cell cycle arrest and cholinergic gene expression (e.g., Isl1) .

Properties

Molecular Formula |

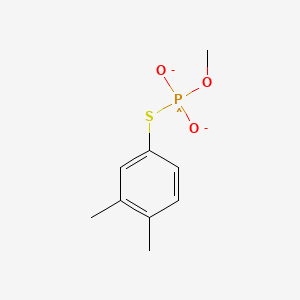

C9H12O3PS-2 |

|---|---|

Molecular Weight |

231.23 g/mol |

InChI |

InChI=1S/C9H12O3PS/c1-7-4-5-9(6-8(7)2)14-13(10,11)12-3/h4-6H,1-3H3/q-2 |

InChI Key |

BWUYREXBFKOEIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S[P]([O-])([O-])OC)C |

Origin of Product |

United States |

Preparation Methods

H-Phosphonate Pathway

H-phosphonate intermediates offer an alternative route:

- Form H-phosphonate via reaction of 3,4-xylyl alcohol with HPO₃Cl₃.

- Oxidize with sulfurizing agents (e.g., Beaucage reagent) post-synthesis.

Advantages :

Solid-Phase Synthesis

For oligonucleotide applications, methyl 3,4-xylylphosphorothioate could be incorporated using solid-phase chemistry :

- Couple phosphoramidite to a solid support under automated synthesis.

- Sulfurize in situ or post-synthesis.

Purification and Characterization

Challenges and Considerations

- Acetonitrile Handling : High concentrations may reduce oligonucleotide purity; protocols recommend <10% acetonitrile during cleavage.

- Sulfurizing Agent Stability : Thiosulfonate solutions degrade rapidly; fresh preparation is critical.

- Stereochemical Control : Phosphorothioate linkages may form diastereomers; chiral P(V) chemistry can enhance selectivity.

Chemical Reactions Analysis

Methyl 3,4-xylylphosphorothioate (7CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3,4-xylylphosphorothioate (7CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,4-xylylphosphorothioate (7CI) involves its interaction with molecular targets such as enzymes and receptors . The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . This interaction can affect various cellular pathways and processes, depending on the specific targets involved .

Comparison with Similar Compounds

Table 1: MDHB-Induced Changes in Key Proteins (vs. DMSO Control)

Table 2: Comparative Mechanisms of NSC Differentiation

| Compound/Pathway | Primary Target | Neuronal Subtype Induced | Cell Cycle Effect |

|---|---|---|---|

| MDHB | AKT/GSK3β/β-catenin | Cholinergic | G1 Arrest |

| Wnt-3a | β-Catenin stabilization | Glutamatergic | Proliferation |

| Lithium Chloride | GSK3β inhibition | Mixed | Proliferation |

| Retinoic Acid | Retinoid receptors | Glutamatergic/GABAergic | Differentiation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.